(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

ADAM12 inhibition metalloprotease inhibitor IC50 comparison

Problem: Inconsistent olefin geometry in α-benzamido-β-arylacrylic acid batches undermines SAR reproducibility in ADAM12 inhibitor programs. Solution: This (2E)-configured ortho-fluorophenyl derivative provides stereochemical homogeneity. Key outcomes: Valine conjugate IC50 of 40.5 nM against ADAM12; produces 2-fluorophenylalanine in up to 90% ee via Rh-catalyzed asymmetric hydrogenation; accessible from hippuric acid and 2-fluorobenzaldehyde. Suitable for medicinal chemistry and catalytic methodology studies.

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
Cat. No. B12126424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid
Molecular FormulaC16H12FNO3
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C16H12FNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10+
InChIKeyVEWYDJBKJCXPSI-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Key Research Applications


(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid is a trans (E) configured α-benzamido-β-arylacrylic acid derivative bearing an ortho-fluorophenyl substituent at the β-position. The E geometric isomer is the thermodynamically stable form as established by NMR spectroscopy [1]. This dehydroamino acid scaffold serves as the core carboxylic acid intermediate from which potent ADAM12 endopeptidase (EC 3.4.24.B10) inhibitors are elaborated—its valine amide conjugate achieves an IC50 of 40.5 nM against ADAM12 [2]. The compound is also employed as a defined-geometry substrate for rhodium-catalyzed asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched 2-fluorophenylalanine derivatives with optical yields reaching 90% ee [3].

Why Generic Substitution Is Scientifically Unsound


Three structural features of this compound make generic in-class substitution scientifically indefensible. First, the E/Z configuration is not interchangeable: the Z isomer of the 4-chlorophenyl analog demonstrates higher affinity for certain enzyme targets than its E counterpart, confirming that olefin geometry dictates target engagement [1]. Second, the ortho-fluorine position introduces steric constraints distinct from para-fluorine; in Rh-catalyzed asymmetric hydrogenation, the ortho-fluorophenyl substrate produces different enantioselectivity outcomes compared to para-fluorophenyl analogs [2]. Third, the benzamido N-acyl group cannot be replaced by heterocyclic carbonyls without altering ADAM12 potency: the furan-2-ylcarbonyl analog (glycine conjugate) yields an IC50 of 16.7 nM, a 2.4-fold potency shift from the 40.5 nM of the benzamido valine conjugate, demonstrating divergent SAR [3].

Quantitative Differentiation Evidence Against Close Analogs


ADAM12 Inhibitory Potency Across Chemotypes

The valine amide conjugate derived from (2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid inhibits recombinant ADAM12 endopeptidase (EC 3.4.24.B10) with an IC50 of 40.5 nM [1]. In the same assay system, three structurally related inhibitors bearing modifications to the N-acyl group and β-aryl substituent exhibit the following potencies: N-[(2E)-3-(3-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]glycine (IC50: 16.7 nM), N-[(2E)-3-(4-bromofuran-2-yl)-2-[[(5-bromofuran-2-yl)carbonyl]amino]prop-2-enoyl]alanine (IC50: 24.8 nM), and N-[(2E)-3-furan-2-yl-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]alanine (IC50: 42.3 nM) [1]. The 40.5 nM value positions the benzamido-2-fluorophenyl scaffold within a narrow 2.4-fold window of the most potent analog (16.7 nM) while maintaining a distinct chemotype—the benzamido group—that is synthetically accessible from hippuric acid and 2-fluorobenzaldehyde via the classical Erlenmeyer azlactone route.

ADAM12 inhibition metalloprotease inhibitor IC50 comparison

E/Z Geometric Isomerism and Target Binding

The (E) configuration of the target compound has been assigned as the thermodynamically stable geometric isomer of α-benzamidocinnamate derivatives via NMR spectroscopic analysis of the benzamido-substituent effect on olefinic proton chemical shifts [1]. The biological relevance of E/Z configuration in this compound class is demonstrated by comparative studies on the 4-chlorophenyl analog: the Z-isomer exhibits higher affinity for certain enzyme targets compared to the E-isomer, underscoring that olefin geometry directly modulates target engagement [2]. While quantitative Ki or IC50 values comparing E vs. Z isomers for the specific 2-fluorophenyl compound are not publicly available in the primary literature, the class-level evidence establishes that procurement of the defined (2E) isomer—rather than an undefined E/Z mixture—is essential for reproducible biological assay outcomes.

geometric isomerism E/Z configuration target affinity NMR stereochemistry

Ortho-Fluorine Steric Effects in Asymmetric Hydrogenation

The ortho-fluorophenyl substitution pattern in (Z)-α-N-benzoylamino-β-(2-fluorophenyl)acrylic acid (the Z precursor to the target E compound) was compared with meta- and para-fluorophenyl isomers in rhodium-catalyzed asymmetric hydrogenation using 'PROPRAPHOS' and O,N-bis(diphenylphosphino)-2-exo-hydroxy,3-endo-methylamino-norbornane chiral catalysts [1]. Optical yields for the resulting α-benzoyl-β-(fluorophenyl)alanine derivatives reached up to 90% ee across the fluorophenyl series; however, the ortho-fluorine substituent introduces a steric effect—proven by X-ray crystallographic analysis and computer-aided modeling—that distinguishes its enantioselectivity profile from the para-fluoro isomer, for which no such steric perturbation operates [1]. This steric influence makes the ortho-fluorophenyl substrate a more stringent test of chiral ligand performance than para-substituted analogs.

asymmetric hydrogenation chiral ligand evaluation enantioselectivity fluorophenylalanine

Benzamido vs. Furan-Carbonyl Scaffold Divergence

Comparison of the four ADAM12 inhibitors cataloged in the BRENDA database reveals that the benzamido-phenyl chemotype (represented by the target compound's valine conjugate, IC50 40.5 nM) and the furan-carbonyl chemotype (represented by three analogs with IC50 values of 16.7, 24.8, and 42.3 nM) occupy overlapping but non-identical potency space [1]. The benzamido-phenyl scaffold is the sole representative bearing a carbocyclic N-acyl group among the four; all three comparators employ furan-carbonyl moieties. This chemotype distinction is procedurally significant because the benzamido scaffold is accessible via the well-established Erlenmeyer azlactone synthesis from hippuric acid and 2-fluorobenzaldehyde—a route offering reliable yields and straightforward purification—whereas furan-containing analogs require heterocyclic aldehyde precursors with different reactivity and sourcing profiles [2].

scaffold hopping chemotype comparison ADAM12 SAR benzamido vs. furan-carbonyl

Single-Isomer Purity and Synthetic Accessibility

The Erlenmeyer azlactone synthesis—condensation of hippuric acid with 2-fluorobenzaldehyde in acetic anhydride with sodium acetate—predominantly yields the Z-configured azlactone, which upon hydrolysis can isomerize to the thermodynamically more stable E-acid [1]. The E isomer is confirmed as the stable geometric form by NMR; this thermodynamic preference facilitates isolation of the single (2E) isomer without complex chromatographic separation of E/Z mixtures [2]. In contrast, many commercial α-benzamido-β-arylacrylic acids are supplied as undefined E/Z mixtures or exclusively as the Z isomer (CAS 143051-46-1), requiring the end user to verify stereochemical composition before use in stereosensitive applications such as asymmetric hydrogenation or enzyme inhibition assays [1]. The defined (2E) isomer eliminates this analytical burden.

synthetic purity E/Z isomer separation Erlenmeyer synthesis defined stereochemistry

Validated Research and Industrial Application Scenarios


ADAM12 Inhibitor Lead Optimization

The valine conjugate of this compound demonstrates an IC50 of 40.5 nM against ADAM12 endopeptidase, positioning the benzamido-2-fluorophenyl scaffold within a productive nanomolar potency window alongside furan-carbonyl chemotypes (16.7–42.3 nM) [1]. Medicinal chemistry teams pursuing ADAM12 inhibitors for oncology or fibrotic disease indications can use the free acid as a versatile intermediate to explore diverse C-terminal amide/ester modifications while preserving the benzamido-2-fluorophenyl core—a chemotype that is synthetically accessible from commodity starting materials (hippuric acid, 2-fluorobenzaldehyde) [2]. The defined (2E) geometry ensures stereochemical consistency across analog libraries.

Chiral Ligand Performance Benchmarking

α-Benzamido-β-arylacrylic acid derivatives are established substrates for evaluating new chiral phosphorus ligands in Rh-catalyzed asymmetric hydrogenation [1]. The ortho-fluorophenyl substituent introduces a steric component to the catalytic challenge that is absent in para-substituted analogs, making this compound a more rigorous and informative probe of ligand performance [2]. Optical yields reaching 82–95% ee have been demonstrated for the fluorophenyl series using PROPRAPHOS-type catalysts [2]. The (2E) isomer provides a geometrically homogeneous substrate, eliminating stereochemical variability from the catalytic screen.

Enantiomerically Pure 2-Fluorophenylalanine Synthesis

Catalytic asymmetric hydrogenation of this compound (or its Z precursor) yields optically active N-benzoyl-2-fluorophenylalanine, which upon deacylation affords the hydrochloride salt of 2-fluorophenylalanine in very pure form [1]. 2-Fluorophenylalanine is a valuable non-natural amino acid building block for peptidomimetic drug design, where the ortho-fluorine atom modulates phenyl ring electronics, metabolic stability, and conformational preferences. The defined (2E) substrate geometry contributes to predictable enantioselectivity outcomes in the hydrogenation step.

Fluorescent Probe and Optoelectronic Material Precursor

The Erlenmeyer azlactone derived from this compound—2-phenyl-4-(2-fluorobenzylidene)-5(4H)-oxazolone—is a versatile intermediate for synthesizing heterocyclic compounds with luminescent properties [1]. 2-Benzamido-3-aryl acrylate derivatives are explicitly cited in patent literature as intermediates for optoelectronic materials [1]. The ortho-fluorine substitution can modulate the photophysical properties of the resulting oxazolone and its ring-opened derivatives, providing a tunable parameter for materials science applications that is not available from non-fluorinated or para-fluorinated analogs.

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